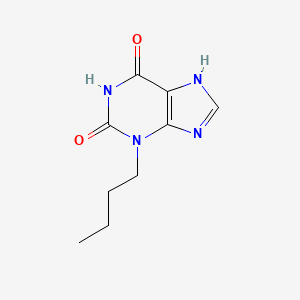

3-Butylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

41078-03-9 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

3-butyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-2-3-4-13-7-6(10-5-11-7)8(14)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,14,15) |

InChI Key |

RDIDOICNEQWODO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C(=O)NC1=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Butylxanthine and Analogues

General Synthetic Routes for Xanthine (B1682287) and Purine (B94841) Derivatives

Purines are heterocyclic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. rsc.orgresearchgate.net Their synthesis is fundamental to accessing a wide array of bioactive molecules. rsc.org Synthetic strategies often involve the construction of one ring onto the other pre-formed ring system. researchgate.netgoogle.com

Diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide, serves as a key intermediate in the prebiotic and laboratory synthesis of purines. rsc.orgacs.org The reaction of DAMN with formamidine (B1211174) can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN), a direct precursor to various purine nucleobases like adenine (B156593). acs.org For instance, Tseng et al. reported a synthetic method where a condensation reaction between 2-methoxyphenyl isocyanate and diaminomaleonitrile yielded a urea (B33335) derivative, which was further treated to synthesize a series of purine derivatives. rsc.org

The use of urea or substituted ureas is central to the classical Traube purine synthesis, one of the most established methods for creating xanthine analogs. nih.gov This pathway typically begins with the synthesis of a 6-aminouracil (B15529) derivative from urea. nih.gov Subsequent nitrosation at the C5 position, followed by reduction, yields a 5,6-diaminouracil (B14702). nih.gov This key intermediate is then cyclized to form the final xanthine structure. nih.govrsc.org Recent reviews highlight various methods for synthesizing purines from urea derivatives. rsc.org For example, brominated purine derivatives have been synthesized starting from an alkylated urea. researchgate.net

Given that the purine structure contains an imidazole ring, it is logical that synthetic routes can commence from imidazole precursors. rsc.orgresearchgate.net In these approaches, the pyrimidine ring is constructed onto a pre-existing, appropriately substituted imidazole. researchgate.net For example, 4-aminoimidazole-5-carboxamide can be cyclized with reagents like phosgene (B1210022) to form xanthines. uniroma1.it Solid-phase synthesis techniques have also been developed to produce xanthines from imidazole precursors.

The most common and versatile approach to xanthine synthesis involves the cyclization of a substituted pyrimidine to form the fused imidazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org The quintessential starting material for this strategy is a 5,6-diaminopyrimidine, often a 5,6-diaminouracil. asianpubs.orgnih.gov This is the final key step in the Traube synthesis. The cyclization of the diamine with a one-carbon source, such as formic acid or triethyl orthoformate, closes the imidazole ring to yield the 8-unsubstituted xanthine scaffold. asianpubs.org For the synthesis of 8-substituted xanthines, 6-amino-5-carboxamidouracil derivatives are frequently used as precursors, which are condensed under various conditions to achieve ring closure. beilstein-journals.orgbeilstein-journals.org Microwave-assisted ring closure has been shown to dramatically reduce reaction times and improve yields for this critical step. asianpubs.orgbeilstein-journals.org

Synthesis from Imidazole Derivatives

Targeted Synthesis of 3-Butylxanthine and N3-Alkylated Xanthines

Alkylation at the nitrogen atoms of the xanthine core, particularly at the N1 and N3 positions, is a critical structural modification for tuning the pharmacological properties of these compounds. researchgate.netmdpi.com The length of the alkyl chain at the N3 position has been shown to play an important role in the biological activity of xanthine derivatives. nih.govsemanticscholar.org

The synthesis of N3-alkylated xanthines typically involves using an N3-substituted 5,6-diaminouracil as the key precursor. For the specific synthesis of 1-butylxanthine, a microwave-assisted procedure has been reported. asianpubs.orgresearchgate.net In this method, 5,6-diamino-3-butyluracil is reacted with triethyl orthoformate under microwave irradiation (120 W, 160 °C) for 5 minutes. asianpubs.org This rapid and efficient reaction yields 1-butylxanthine as colorless crystals with a melting point of 261 °C in an 85% yield. asianpubs.orgresearchgate.net Similarly, 1-methyl-3-butylxanthine (B1221348) (MBX) has been synthesized as part of structure-activity relationship studies. semanticscholar.org These targeted syntheses highlight the modularity of the pyrimidine-based route, where the desired N-alkylation pattern is established on the uracil (B121893) precursor before the final imidazole ring cyclization.

Based on research findings, increasing the alkyl chain length at the N3 position can significantly impact the molecule's properties. researchgate.netnih.gov Studies have shown a good correlation between the alkyl chain length and the inhibitory activity against certain enzymes, with butylxanthine being identified as a potent inhibitor of phosphodiesterase (PDE). nih.govresearchgate.net

Advanced Chemical Modifications of the Purine Nucleus

The purine nucleus is a versatile scaffold that allows for a wide range of chemical modifications to generate diverse molecular libraries. uniroma1.itrsc.org The N1, N3, N7, and C8 positions are primary sites for derivatization. uniroma1.it

Recent advances in synthetic chemistry have introduced numerous methods for modifying the purine core. rsc.orgrsc.org These include:

Alkylation: Introduction of alkyl groups, most commonly at the nitrogen atoms (N1, N3, N7), which significantly influences the compound's properties. uniroma1.itrsc.org

Halogenation: The introduction of halogen atoms, which can serve as handles for further cross-coupling reactions. rsc.orgrsc.org

Amination, Selenylation, and Thiolation: The addition of nitrogen, selenium, and sulfur-containing functional groups to the purine ring. rsc.orgrsc.org

Arylation: A key modification, often at the C8 position, can be achieved through modern cross-coupling reactions. nih.govresearchgate.net Direct C-H arylation, using palladium catalysts, allows for the efficient formation of C-C bonds without the need for pre-functionalized starting materials. nih.gov

Benzoylation and Condensation Reactions: Further expanding the chemical space of purine derivatives. rsc.orgrsc.org

These advanced modifications enable the fine-tuning of the electronic and steric properties of the purine scaffold, which is crucial for developing compounds with specific biological activities. ontosight.ai

Alkylation and Arylation Strategies

The alkylation of the xanthine core is a fundamental strategy for synthesizing various derivatives. The nitrogen atoms at positions N1, N3, N7, and N9 are all potential sites for alkylation, with N7 being the most nucleophilic under basic conditions. A primary method for synthesizing N-butylxanthine derivatives involves the direct alkylation of a xanthine precursor with a butyl halide, such as 1-bromobutane.

A notable advancement in this area is the use of Q-tube® technology for the N-alkylation of xanthines in water, presenting a greener alternative to traditional organic solvents. For instance, the alkylation of theophylline (B1681296) with butyl bromide can be achieved using this method. The reaction is typically conducted at temperatures above the boiling point of water, using a base like potassium carbonate.

Table 1: Representative Conditions for N-Alkylation of Theophylline

| Substrate | Alkylating Agent | Base | Solvent | Technology | Product |

| Theophylline | Butyl Bromide | K₂CO₃ | Water | Q-tube® | 7-Butyl-1,3-dimethylxanthine |

While direct alkylation is common, achieving regioselectivity can be a challenge due to the multiple reactive nitrogen atoms on the xanthine ring. To address this, protective group strategies are often employed. This involves temporarily blocking certain nitrogen positions to direct the alkylation to the desired site, followed by a deprotection step.

Arylation of the xanthine scaffold, typically at the C8 position, is often accomplished through palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki or Buchwald-Hartwig reactions, involve coupling an 8-haloxanthine derivative with an appropriate arylboronic acid or arylamine, respectively.

Halogenation and Amination Reactions

Halogenation is a key functionalization step, providing a versatile handle for further derivatization of the xanthine scaffold. The C8 position is the most common site for halogenation. The synthesis of 8-bromoxanthine (B49285) derivatives is a well-established procedure, often serving as a crucial intermediate for introducing other functional groups. researchgate.netnih.gov For example, caffeine (B1668208) can be brominated at the C8 position to produce 8-bromocaffeine, a key precursor for a variety of C8-substituted analogs. researchgate.net

Once halogenated, typically with bromine at the C8 position, the xanthine derivative can undergo nucleophilic substitution reactions to introduce an amino group. This amination can be achieved by reacting the 8-bromoxanthine with various primary or secondary amines. ufs.ac.za For example, 8-bromoxanthines can be reacted with an alkylamino group to yield 8-alkylaminoxanthines. ufs.ac.za

Palladium-catalyzed amination reactions have become a powerful tool for C-N bond formation. nih.govnih.gov These methods offer high efficiency and good functional group tolerance. The Buchwald-Hartwig amination, for instance, allows for the coupling of 8-bromoxanthines with a wide range of amines under relatively mild conditions, often employing a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govescholarship.org Microwave-assisted palladium-catalyzed amination has also been shown to rapidly produce amino-substituted heterocycles, including quinolines, from their corresponding bromo-derivatives, a technique applicable to the xanthine system. nih.gov

A significant application of this strategy is in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. A key step in its synthesis involves the reaction of an 8-bromo-xanthine intermediate with (R)-3-aminopiperidine. google.comgoogle.com This reaction highlights the industrial importance of amination in producing complex, pharmaceutically active molecules.

Table 2: Key Intermediates in Amination Reactions

| Starting Material | Key Intermediate | Aminating Agent | Product Type |

| 3-Methylxanthine | 8-Bromo-3-methylxanthine chemicalbook.com | (R)-3-Aminopiperidine | 8-(3-Aminopiperidin-1-yl)-xanthine derivative |

| Theophylline | 8-Bromotheophylline | Various Amines | 8-Amino-theophylline derivatives |

| Caffeine | 8-Bromocaffeine researchgate.net | Amino-acid esters researchgate.net | 8-(Amino-acid)-caffeine derivatives |

Selenylation and Thiolation

The introduction of sulfur and selenium moieties onto the xanthine core represents an important area of derivatization. These chalcogen-containing analogs often exhibit unique biological properties. The most common approach for thiolation and selenylation involves the nucleophilic substitution of an 8-haloxanthine precursor.

A user-friendly, nickel-catalyzed reductive method has been developed for the thiolation and selenylation of unactivated alkyl bromides. This method utilizes thiosulfonates and selenosulfonates as the respective sulfur and selenium sources. While not demonstrated directly on a xanthine core in the cited literature, this catalytic system offers a potential pathway for the functionalization of haloalkyl-substituted xanthines under mild conditions, avoiding the need for stoichiometric organometallic reagents.

More directly applicable to the xanthine scaffold is the thiolation of 8-haloxanthines. Research has shown that 8-bromoxanthines can serve as effective substrates for introducing thio-groups. For example, palladium-catalyzed systems have been explored for the thioetherification of aryl halides. Furthermore, nickel pincer complexes have been shown to catalyze the thiolation of iodobenzene, suggesting their potential applicability for the C8-thiolation of 8-iodoxanthine derivatives. researchgate.net

Condensation and Coupling Reactions

Condensation reactions are a cornerstone of xanthine synthesis, particularly for constructing the imidazole portion of the purine ring system. A classical and widely used approach is the Traube purine synthesis. This involves the condensation of a 5,6-diaminopyrimidine with a carboxylic acid or its derivative. For example, reacting 1,3-dibutyl-5,6-diaminouracil (B137304) with an appropriate acid under heating leads to the formation of an 8-substituted-1,3-dibutylxanthine.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. Ring closure of 5,6-diaminouracil derivatives can be significantly improved by microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating.

Cross-coupling reactions, especially those catalyzed by palladium, have revolutionized the synthesis of C8-substituted xanthines. The Suzuki-Miyaura coupling is a prominent example, where an 8-haloxanthine (typically 8-bromoxanthine) is reacted with an aryl or heteroaryl boronic acid. This method provides a versatile route to a vast array of 8-aryl and 8-heteroaryl xanthine derivatives. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base.

Table 3: Examples of Coupling Reactions for Xanthine Derivatization

| Reaction Type | Xanthine Substrate | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura Coupling | 8-Bromoxanthine derivative | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 8-Aryl-xanthine derivative |

| Condensation | 1,3-Dialkyl-5,6-diaminouracil | Carboxylic acid / Aldehyde | Acid/Base or Heat | 8-Substituted-1,3-dialkylxanthine |

| Buchwald-Hartwig Amination | 8-Bromoxanthine derivative | Amine | Pd(OAc)₂ / XantPhos researchgate.net | 8-Amino-xanthine derivative researchgate.net |

These coupling strategies are not limited to C-C bond formation. As mentioned previously, C-N and C-S bonds can also be formed efficiently using related palladium-catalyzed systems. For instance, cross-coupling of 8-bromocaffeine with amino-acid esters has been achieved using a Pd(OAc)₂/XantPhos catalytic system under microwave irradiation. researchgate.net

Synthetic Approaches for 8-Heterocyclic Xanthine Derivatives

The synthesis of xanthines bearing a heterocyclic substituent at the C8 position is a significant area of research, leading to compounds with high potency and selectivity for various biological targets. These derivatives are typically synthesized by creating the C8-heterocycle bond through coupling reactions or by constructing the heterocycle directly onto the xanthine core.

A common strategy involves the use of an 8-haloxanthine precursor, which undergoes a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, with a heterocyclic coupling partner. An alternative involves the condensation of a 5,6-diaminouracil derivative with a heterocyclic carboxylic acid or aldehyde.

A notable study details the synthesis of 8-heterocycle-substituted xanthines as potent and selective A₂B adenosine (B11128) receptor antagonists. patsnap.com In this work, various heterocycles, including pyrazole, isoxazole, pyridine, and pyridazine, were introduced at the 8-position of a 1,3-dipropylxanthine (B15781) core. patsnap.com The synthetic approach involved preparing an 8-(5-amino-1-methyl-1H-pyrazol-3-yl)xanthine intermediate, which was then further functionalized. patsnap.com This highlights a modular approach where the C8-heterocycle is built up and modified to explore structure-activity relationships. patsnap.com

Microwave-assisted ring closure reactions have also proven effective for the synthesis of 8-substituted xanthines from 6-amino-5-carboxamidouracil precursors. ufs.ac.za This method provides a rapid and efficient route to the xanthine ring system, which can then be further elaborated to introduce various heterocyclic moieties. ufs.ac.za

Table 4: Examples of 8-Heterocyclic Xanthine Derivatives

| Xanthine Core | Heterocycle at C8 | Synthetic Method |

| 1,3-Dipropylxanthine | Pyrazole patsnap.com | Condensation/Coupling |

| 1,3-Dipropylxanthine | Isoxazole patsnap.com | Condensation/Coupling |

| 1,3-Dipropylxanthine | Pyridine patsnap.com | Condensation/Coupling |

| 1,3-Dipropylxanthine | Pyridazine patsnap.com | Condensation/Coupling |

This research demonstrates that by varying the heterocycle at the C8-position and modifying its substituents, it is possible to fine-tune the pharmacological profile of the resulting xanthine derivatives. patsnap.com

Molecular Mechanisms and Pharmacological Research of 3 Butylxanthine

Modulation of Adenosine (B11128) Receptors by 3-Butylxanthine and Xanthine (B1682287) Derivatives

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. mdpi.comsigmaaldrich.com Xanthine derivatives, including 3-butylxanthine, are well-established as antagonists at these receptors, interfering with the natural signaling of adenosine. nih.govwikipedia.org

Xanthines such as caffeine (B1668208) and theophylline (B1681296) are known to be non-selective antagonists, binding to multiple adenosine receptor subtypes with micromolar affinity. nih.govwikipedia.org The specificity and potency of xanthine derivatives can be significantly altered by substitutions on the xanthine core. Research into various N-alkyl-xanthine derivatives has shown that the nature and position of the alkyl group influence the binding affinity for each receptor subtype. nih.gov

For instance, studies on a series of mono-substituted xanthines demonstrated that substitution at the N1 position was critical for affinity across all adenosine receptor subtypes. nih.gov While many simple alkylxanthines show limited selectivity, specific derivatives have been developed to target individual subtypes. sigmaaldrich.com 3-Butylxanthine belongs to the broader class of 3-alkylxanthines, which have been studied for their receptor interactions. For example, enprofylline (B1671344) (3-propylxanthine) shows moderate selectivity for the A₂ₑ receptor. researchgate.net The affinity of various xanthine antagonists, including the related compound enprofylline, for different human adenosine receptor subtypes is detailed in the table below.

Table 1: Binding Affinities (Ki values, nM) of Selected Xanthine Derivatives at Human Adenosine Receptor Subtypes

| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) |

|---|---|---|---|---|

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |

| Theophylline | 8,500 | 4,900 | 14,000 | >100,000 |

| Enprofylline (3-Propylxanthine) | >100,000 | >100,000 | 6,700 | >100,000 |

Data sourced from ResearchGate. researchgate.net

3-Butylxanthine and related compounds function as competitive antagonists at adenosine receptors. nih.govontosight.ai This means they bind to the same site on the receptor as the endogenous ligand, adenosine, but fail to activate it, thereby blocking adenosine-mediated signaling. wikipedia.org The stimulant properties of common xanthines like caffeine are a direct result of this antagonism, particularly at A₁ and A₂ₐ receptors in the brain. wikipedia.org By preventing adenosine from binding, these antagonists inhibit its neurodepressive effects, leading to increased alertness and neuronal activity.

Adenosine receptors are crucial regulators of synaptic transmission and play a significant role in modulating the release of various neurotransmitters. wikipedia.orgontosight.ai Neurotransmitters are signaling molecules released from neurons to affect target cells across a synapse. wikipedia.org Presynaptic A₁ receptors, for example, are known to inhibit the release of excitatory neurotransmitters such as glutamate.

By acting as an antagonist at these presynaptic receptors, 3-butylxanthine would block this inhibitory signal from adenosine. This disinhibition can lead to an enhanced release of neurotransmitters. This mechanism is a key aspect of how xanthine derivatives exert their effects on the central nervous system. Similarly, A₂ₐ receptors are densely co-localized with dopamine (B1211576) receptors in the brain and are involved in modulating dopaminergic neurotransmission, a process critical for motor control and reward pathways. wikipedia.org Antagonism of A₂ₐ receptors is a strategy explored for various neurological disorders. sigmaaldrich.com

The antagonism of adenosine receptors by xanthine derivatives like 3-butylxanthine translates into a wide array of physiological effects throughout the body.

Central Nervous System: By blocking adenosine's inhibitory effects, xanthines act as central nervous system stimulants. ontosight.ai This can influence processes such as the sleep-wake cycle and cognitive function. ontosight.ai

Respiratory System: Xanthines are known to relax airway smooth muscle, leading to bronchodilation. ontosight.airesearchgate.net This effect is partly attributed to adenosine receptor antagonism, as adenosine can act as a bronchoconstrictor in asthmatic individuals. sigmaaldrich.com

Cardiovascular System: Adenosine plays a critical role in regulating heart rate, myocardial oxygen consumption, and coronary blood flow. wikipedia.orgontosight.ai Antagonism of adenosine receptors can lead to increased heart rate and cardiac contractility. ontosight.ai

Inflammatory and Immune Responses: A₂ₐ, A₂ₑ, and A₃ receptors are involved in modulating inflammation and immune cell function. mdpi.comwikipedia.org A₂ₐ and A₃ receptor activation, in particular, is often associated with a reduction in inflammation. mdpi.com Antagonists of these receptors could therefore modulate immune responses, an area of ongoing research. mdpi.comsigmaaldrich.com

Implications for Modulating Neurotransmitter Release

Phosphodiesterase Enzyme Inhibition by 3-Butylxanthine Analogues

In addition to their effects on adenosine receptors, xanthines are also known inhibitors of phosphodiesterase (PDE) enzymes. wikipedia.org These enzymes are responsible for degrading the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By inhibiting PDE, xanthines increase the intracellular levels of these messengers, leading to a variety of cellular responses. ontosight.ai

The phosphodiesterase family consists of multiple isoenzymes, and different xanthine derivatives can exhibit varying degrees of selectivity towards them. wikipedia.org PDE4, the major cAMP-metabolizing enzyme in inflammatory and immune cells, is a key target for anti-inflammatory drugs. wikipedia.orgdovepress.com Inhibition of PDE4 suppresses the release of inflammatory cytokines and other pro-inflammatory signals. wikipedia.org

Research has shown that N3-alkylxanthines are potent inhibitors of phosphodiesterase. A study evaluating the relaxant effects of these compounds on guinea pig tracheal smooth muscle found a strong correlation between the alkyl chain length at the N3 position and the inhibitory constant (Ki) for PDE. researchgate.net Specifically, 3-butylxanthine was identified as a potent inhibitor of PDE in this system. researchgate.net Another study confirmed that 3-alkylxanthines inhibit cyclic GMP PDE, and this inhibition correlates with their ability to relax tracheal smooth muscle. nih.gov

Table 2: Estimated Inhibitory Constants (Ki) of 3-Alkylxanthine Derivatives for Phosphodiesterase (PDE) from Guinea Pig Tracheal Smooth Muscle

| Compound | Alkyl Chain Length | Ki (μM) |

|---|---|---|

| Theophylline (1,3-dimethylxanthine) | 1 (Methyl) | 105.0 |

| Ethylxanthine | 2 | 81.3 |

| Propylxanthine | 3 | 20.0 |

| Butylxanthine | 4 | 8.9 |

| Isobutylxanthine | 4 (Branched) | 20.0 |

Data sourced from ResearchGate. researchgate.net

The dual action of compounds like 3-butylxanthine—acting as both adenosine receptor antagonists and PDE inhibitors—contributes to their complex pharmacological profile, particularly their bronchodilatory and anti-inflammatory potential. ontosight.airesearchgate.net

Correlation between Alkyl Chain Length and Inhibitory Potency

The inhibitory potency of xanthine derivatives is significantly influenced by the length of the alkyl chain at the N3 position. researchgate.netnih.gov Structure-activity relationship studies have demonstrated a clear correlation between the alkyl chain length and the inhibitory activity of these compounds on cyclic AMP (cAMP) phosphodiesterase (PDE). researchgate.netnih.gov

Research indicates that increasing the length of the alkyl chain at the N3 position of the xanthine molecule enhances the inhibitory effect on PDE. researchgate.netnih.govsemanticscholar.org Specifically, butylxanthine has been identified as a potent inhibitor of PDE. researchgate.netnih.gov This is supported by the good correlation observed between the alkyl chain length and the Ki value, a measure of inhibitory potency. researchgate.netnih.gov The hydrophobic property and/or the N3-alkyl chain length of 1-methylxanthine (B19228) derivatives are thought to be directly related to the magnitude of their relaxant effect. semanticscholar.org

A study comparing various N3-alkylxanthine derivatives found that the inhibitory potency on PDE increased with the length of the alkyl chain. researchgate.net This relationship suggests that the size and lipophilicity of the alkyl group play a crucial role in the interaction with the active site of the phosphodiesterase enzyme. researchgate.netebi.ac.uk

Table 1: Correlation of Alkyl Chain Length and PDE Inhibitory Potency

| Xanthine Derivative | Alkyl Chain at N3 | Relative PDE Inhibitory Potency |

|---|---|---|

| 3-Methylxanthine | Methyl | Lower |

| 3-Ethylxanthine | Ethyl | Moderate |

| 3-Propylxanthine | Propyl | High |

Note: This table provides a qualitative representation based on research findings. researchgate.netnih.gov

Mechanisms of Action in Smooth Muscle Relaxation

The relaxant effect of 3-butylxanthine on smooth muscle is a significant area of pharmacological investigation. researchgate.netnih.gov This action is primarily attributed to its ability to inhibit phosphodiesterases, leading to an increase in intracellular cyclic nucleotides. ontosight.aimdpi.com

In vitro Studies on Tracheal Smooth Muscle

In vitro studies using isolated guinea pig tracheal smooth muscle have been instrumental in elucidating the relaxant effects of 3-butylxanthine. researchgate.netnih.gov These studies have consistently shown that N3-alkylxanthine derivatives, including 3-butylxanthine, induce a dose-dependent relaxation of tracheal smooth muscle. researchgate.netnih.govresearchgate.net

The mechanism underlying this relaxation is linked to the inhibition of cAMP phosphodiesterase (PDE). researchgate.netnih.gov By inhibiting PDE, 3-butylxanthine increases the intracellular levels of cAMP, which in turn activates a cascade of events leading to smooth muscle relaxation and bronchodilation. ontosight.aimdpi.com It has also been suggested that the inhibition of cyclic GMP phosphodiesterase may contribute to the relaxant effects of xanthine derivatives on tracheal smooth muscle. nih.gov

Influence of N3-Alkyl Chain Length on Relaxant Effects

The length of the alkyl chain at the N3 position of the xanthine molecule is a critical determinant of its smooth muscle relaxant properties. researchgate.netnih.govsemanticscholar.orgresearchgate.net Research has established a direct correlation between the N3-alkyl chain length and the potency of the relaxant effect. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Studies comparing a series of N3-alkylxanthine derivatives have revealed that as the alkyl chain length increases, so does the relaxant effect on tracheal smooth muscle. researchgate.netsemanticscholar.orgresearchgate.net For instance, 1-methyl-3-propylxanthine and 1-methyl-3-butylxanthine (B1221348) have been shown to exert significantly stronger relaxant effects than theophylline (1,3-dimethylxanthine). semanticscholar.orgresearchgate.net The relaxant effect of propylxanthine was found to be nearly equal to that of butyl- and isobutylxanthines. researchgate.netnih.gov This suggests that an optimal chain length may be reached for maximal relaxant activity. researchgate.netnih.gov The increased hydrophobicity associated with a longer alkyl chain is believed to enhance the biological activity of these derivatives. ebi.ac.uk

Investigational Biological Activities in Oncology

Beyond its effects on smooth muscle, 3-butylxanthine and related xanthine derivatives have been investigated for their potential biological activities in the field of oncology. nih.govnih.govoup.com

Antiproliferative Effects of Xanthine Derivatives

Research has explored the antiproliferative effects of various xanthine derivatives, with some studies indicating that these compounds can inhibit the growth of cancer cells. nih.govoup.com The potency of this inhibitory effect appears to be related to the chemical structure of the xanthine analog, particularly the nature of the alkyl substitutions. nih.govoup.com

Studies on different caffeine analogues have shown that the inhibition of cell transformation is dependent on the number of carbons in the alkyl groups at the R1 and R3 positions of the xanthine structure. nih.govoup.com An increase in the number of carbons in the alkyl chain at these positions was associated with a greater potency in inhibiting neoplastic transformation. nih.govoup.com For example, a xanthine derivative with a butyl group at the R3 position showed a significantly lower concentration required for 50% inhibition of cell transformation (ICT50) compared to derivatives with shorter alkyl chains. oup.com

Biochemical Modulation of Drug Efflux (e.g., Adriamycin)

A significant area of investigation is the ability of certain xanthine derivatives to act as biochemical modulators, particularly in overcoming multidrug resistance in cancer cells. nih.gov Some of these compounds have been shown to inhibit the efflux of chemotherapeutic agents, such as Adriamycin (doxorubicin), from tumor cells. nih.gov

One study screened various xanthine derivatives and found that those with specific alkyl or oxoalkyl substituents at the 1-, 3-, and 7-positions exhibited strong inhibition of Adriamycin efflux. nih.gov Notably, 1-methyl-3-propyl-7-butylxanthine demonstrated the most significant inhibitory effect on Adriamycin efflux in vitro. nih.gov This compound was found to potentiate the antitumor activity of Adriamycin by increasing its concentration within the tumor. nih.gov

Table 2: Investigational Biological Activities of Select Xanthine Derivatives in Oncology

| Xanthine Derivative | Investigational Activity | Mechanism of Action |

|---|---|---|

| 1-Hexyl-3-butylxanthine | Inhibition of neoplastic transformation | Dependent on alkyl chain length at R1 and R3 |

Note: This table is based on findings from specific research studies. nih.govoup.com

Modulation of Cell Signaling Pathways

The purine (B94841) scaffold, the core structure of 3-butylxanthine, is integral to a multitude of biological molecules that are pivotal in cell signaling. mdpi.com Purine derivatives are involved in various intracellular signal transduction processes and can act as direct neurotransmitters. rsc.orgpatsnap.com The modulation of these pathways is a key aspect of their pharmacological effects. For instance, some xanthine derivatives exert their influence by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP). nih.govrxlist.comwikipedia.org This inhibition leads to increased intracellular cAMP levels, which in turn activates protein kinase A and affects downstream signaling cascades involved in inflammation and immune responses. wikipedia.orgnih.gov

Furthermore, purine and xanthine derivatives can act as antagonists at adenosine receptors, thereby blocking the effects of adenosine, a molecule known to induce sleepiness and modulate various physiological processes. nih.govwikipedia.org The interaction with these receptors can influence cellular signaling related to inflammation, neurotransmission, and smooth muscle relaxation. nih.govrxlist.com In the context of cancer, targeting cell signaling pathways is a crucial therapeutic strategy. The Hedgehog (HH) signaling pathway, for example, is a target for some purine-based compounds designed to act as Smoothened (SMO) receptor antagonists. mdpi.com

Recent research has also highlighted the role of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in T cell signaling. Inhibition of MTHFD2 has been shown to deplete purine pools, leading to a decrease in the activity of the nutrient sensor mTORC1, a central regulator of cell growth and proliferation. nih.gov This demonstrates a direct link between an enzyme involved in purine precursor synthesis and a major cell signaling pathway. Specifically, MTHFD2 deficiency can suppress mTORC1 activity by depleting guanine (B1146940) and through the accumulation of the AMP analog AICAR, which activates AMPK, an inhibitor of mTORC1. nih.gov The modulation of signaling pathways like MAPK, NF-κB, and JAK/STAT by pharmacological inhibitors is a growing area of research for managing inflammatory diseases. nih.gov

MTHFD2 Enzyme Inhibition and Allosteric Binding

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant therapeutic target, particularly in oncology, due to its high expression in cancer cells and minimal presence in normal adult tissues. patsnap.comwhiterose.ac.uknih.govresearchgate.netresearchgate.net This enzyme is a key player in mitochondrial one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation. patsnap.comnih.gov Consequently, inhibiting MTHFD2 can disrupt these vital metabolic processes, leading to the death of cancer cells. patsnap.com

A notable breakthrough in targeting MTHFD2 has been the discovery of xanthine derivatives as the first selective, allosteric inhibitors. nih.govnih.gov Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different location, inducing a conformational change that impedes the enzyme's function. nih.gov This allosteric binding often provides greater selectivity, which is a significant advantage in drug development. nih.gov

Specifically, a study published in 2021 detailed the crystal structure of MTHFD2 in a complex with a xanthine derivative, revealing a novel allosteric binding site. nih.gov The binding of this inhibitor was found to obstruct the binding of the cofactor NAD+ and phosphate (B84403) to the enzyme. nih.gov Kinetic studies confirmed that this xanthine derivative acts as an uncompetitive inhibitor of MTHFD2. nih.gov The structure-activity relationship of these xanthine derivatives has been explored, with compounds showing inhibitory concentrations (IC₅₀ values) in the micromolar range against MTHFD2 while being highly selective over the cytosolic isoform, MTHFD1. nih.gov This selectivity is crucial as MTHFD1 is expressed in normal, healthy cells. nih.gov The discovery of this allosteric site opens new avenues for the rational design of novel and highly selective MTHFD2 inhibitors. nih.govnih.govbiosolveit.de

Inhibitory Activity of Select Xanthine Derivatives Against MTHFD2

| Compound | MTHFD2 IC₅₀ (μM) | MTHFD1 IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 3 | 4.0 | >50 | nih.gov |

| Compound 9 | 0.69 | >50 | nih.gov |

| Compound 15 | 0.26 | >50 | nih.gov |

Broad Spectrum of Biological Activities of Purine/Xanthine Scaffolds

The purine and xanthine scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in essential biomolecules and their ability to interact with a wide range of biological targets. rsc.orgresearchgate.net This versatility gives rise to a broad spectrum of pharmacological activities. Purine and its derivatives are fundamental components of DNA, RNA, and energy carriers like ATP, and they also participate in cellular signaling. rsc.orgrsc.org

Derivatives of these core structures have been developed and investigated for numerous therapeutic applications. These include roles as anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic agents. rsc.orgrsc.orgnih.gov Many clinically approved drugs, such as the leukemia inhibitor clofarabine, are built upon the purine framework. rsc.org The biological activity can be significantly influenced by the type and position of substituents on the purine or xanthine ring. rsc.orgdergipark.org.tr

Anti-inflammatory and Immunomodulatory Effects

Xanthine derivatives, including naturally occurring compounds like theophylline, are recognized for their anti-inflammatory and immunomodulatory properties. nih.govdergipark.org.trresearchgate.net Their mechanisms of action often involve the non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors. wikipedia.orgnih.gov By inhibiting phosphodiesterases, these compounds increase intracellular cAMP levels, which can suppress the synthesis and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and leukotrienes. wikipedia.orgnih.gov

Theophylline, for example, has been shown to inhibit the late asthmatic reaction following an allergen challenge and can induce apoptosis in certain immune cells, highlighting its immunomodulatory capabilities. dergipark.org.trresearchgate.net Pentoxifylline, another xanthine derivative, exerts anti-inflammatory effects by inhibiting TNF-α production. nih.gov The immunomodulatory actions of these compounds can include inhibiting the activation of inflammatory cells and modulating cytokine synthesis. researchgate.net Recent research has also pointed to the enzyme MTHFD2 as a potential target for anti-inflammatory therapies, as its inhibition can promote the activity of regulatory T cells, which suppress immune responses. nih.gov Another bioactive xanthone, α-mangostin, demonstrates anti-inflammatory effects by suppressing pro-inflammatory cytokines and modulating key signaling pathways like NF-κB and MAPK. mdpi.com

Antimicrobial Potential

The purine and xanthine scaffolds have served as a foundation for the development of agents with antimicrobial activity. rsc.orgnih.gov Metal complexes of xanthine and its derivatives, for instance, have been synthesized and shown to possess potential antibacterial applications. nih.gov The incorporation of different substituents onto the core xanthine structure can lead to derivatives with significant inhibitory activity against various bacterial strains. dergipark.org.tr

The fundamental role of purines in the synthesis of nucleic acids makes enzymes in the purine metabolic pathway attractive targets for antimicrobial drug development. researchgate.net Because virus-infected cells and bacteria have a high demand for purine nucleotides to support the synthesis of their genetic material (RNA or DNA), they can be particularly vulnerable to agents that disrupt this process. researchgate.net Research into purine-based compounds has yielded derivatives with activity against a range of microorganisms. rsc.orgnih.gov

Antiviral Properties

Purine derivatives are a cornerstone of antiviral therapy. rsc.orgnih.gov Many antiviral drugs are nucleoside or nucleotide analogues that mimic natural purines like adenine (B156593) and guanine. researchgate.net These analogues can interfere with viral replication by being incorporated into the growing viral DNA or RNA chain, causing chain termination, or by inhibiting viral enzymes essential for nucleic acid synthesis. researchgate.net

Virus-infected cells have an increased need for purine nucleotides, making the enzymes involved in their synthesis sensitive targets for antiviral agents. researchgate.net A wide variety of purine derivatives have been synthesized and evaluated for their activity against numerous viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV). nih.govresearchgate.netnih.gov For example, phosphonylmethoxyalkyl derivatives of purines have shown potent and broad-spectrum antiviral activity. nih.gov The search for new antiviral agents continues to explore novel substitutions on the purine and xanthine scaffolds. rsc.org

Antiviral Activity of Select Purine Derivatives

| Compound | Target Virus | Activity | Reference |

|---|---|---|---|

| (S)-HPMPA | HSV-1, HSV-2, VZV, Adenovirus, Vaccinia | Effective Inhibitor | nih.gov |

| (S)-HPMPC | Cytomegalovirus (CMV) | Most Effective Inhibitor | nih.gov |

| PMEA | Human Immunodeficiency Virus (HIV) | Marked and Selective Activity | nih.gov |

| PMEDAP | Human Immunodeficiency Virus (HIV) | Marked and Selective Activity | nih.gov |

| Ribavirin | Tobacco Mosaic Virus (TMV) | Commercial Drug Standard | rsc.org |

Antioxidant Activities

Derivatives of the xanthine scaffold have been reported to possess significant antioxidant properties. nih.govdergipark.org.tr Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. uniroma1.it Xanthine derivatives like caffeine, theophylline, and theobromine (B1682246) have been investigated for their ability to counteract oxidative damage. nih.gov

The development of new synthetic xanthine derivatives is an active area of research aimed at discovering compounds with enhanced antioxidant effects. uniroma1.itujecology.com For example, new 1,3-thiazolidine-4-one derivatives of xanthine have been synthesized and shown to have better antioxidant profiles compared to the parent compound, theophylline. uniroma1.it A recent study also designed and synthesized a series of xanthine-based derivatives to find promising antioxidant agents for managing liver injury, with some compounds showing potent activity in scavenging free radicals. nih.gov The versatility of the xanthine scaffold allows for structural modifications to optimize this antioxidant potential. nih.gov

Anticonvulsant Effects

Currently, there is a notable lack of specific research findings and detailed data tables in publicly available scientific literature concerning the direct anticonvulsant effects of the chemical compound 3-Butylxanthine.

Xanthine derivatives, the class of compounds to which 3-Butylxanthine belongs, are generally recognized for their effects on the central nervous system. ontosight.aiontosight.ai Much of the existing research on xanthines, such as caffeine and theophylline, has focused on their stimulant properties, which are primarily attributed to their role as adenosine receptor antagonists. ontosight.ai Adenosine is a neuromodulator known to have inhibitory effects on neuronal activity, and its antagonism by xanthines can lead to increased neuronal excitability. ptfarm.pl Some studies on various alkylxanthines have suggested a potential for proconvulsant activity, meaning they may lower the seizure threshold rather than prevent seizures. ptfarm.pl

While the specific impact of the butyl group at the 3-position of the xanthine structure on anticonvulsant activity has not been extensively elucidated for 3-Butylxanthine itself, research on other classes of compounds, such as quinazolines, has indicated that a butyl substitution at certain positions can influence anticonvulsant properties. nih.gov However, these findings are not directly transferable to the xanthine scaffold of 3-Butylxanthine.

A comprehensive search of scientific databases reveals that while 3-Butylxanthine is known as a chemical entity and has been used as a starting compound in the synthesis of other molecules, its own pharmacological profile, particularly concerning anticonvulsant effects, remains uncharacterized in published research. ontosight.aigoogle.com Therefore, no data tables on its efficacy in preclinical seizure models or detailed research findings on its mechanisms of action as an anticonvulsant can be provided at this time. Further investigation is required to determine if 3-Butylxanthine possesses any anticonvulsant properties.

Analytical Methodologies for 3 Butylxanthine and Xanthine Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating complex mixtures, making it indispensable for the analysis of xanthine (B1682287) derivatives.

Mobile phases in RP-HPLC for xanthine analysis usually consist of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). lcms.czijdra.com Both isocratic and gradient elution methods are employed. ijdra.com Isocratic methods use a constant mobile phase composition, while gradient methods involve changing the mobile phase composition during the analysis to achieve better separation of complex mixtures. tandfonline.comijdra.com For example, a multi-linear gradient elution with a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) and methanol, changing from a 90:10 (v/v) to a 70:30 (v/v) ratio over 20 minutes, has been successfully used for the simultaneous analysis of nine different xanthines. tandfonline.comresearchgate.net

The efficiency of HPLC separations can be enhanced by using columns with smaller particle sizes and shorter lengths, leading to faster analysis times without compromising resolution. lcms.cz Detection is commonly performed using a UV-Vis detector, often a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and provides spectral information for peak identification. tandfonline.comresearchgate.netcellulosechemtechnol.ro A typical detection wavelength for many xanthine derivatives is 270 nm. tandfonline.comresearchgate.netcellulosechemtechnol.ro

Table 1: Examples of HPLC Methods for Xanthine Derivative Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | ZORBAX StableBond C18 | Silasorb C8, 10µm | Phenomenex C18, 5µm |

| Mobile Phase | Buffered water and acetonitrile | 0.05 M CH3COONH4 and methanol (gradient) | 0.025 M disodium (B8443419) phosphate (B84403) (pH 7.2), acetonitrile, and methanol (65:15:20 v/v/v) |

| Elution Mode | Isocratic | Gradient | Isocratic |

| Detection | UV-Vis | Photodiode Array (270 nm) | UV-Vis (190-360 nm) |

| Reference | lcms.cz | tandfonline.comresearchgate.net | cellulosechemtechnol.ro |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique for the analysis of xanthine derivatives. nih.gov It offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate. HPTLC methods are often used for quantification and identification in various matrices. nih.gov A review of analytical techniques for xanthine derivatives highlights HPTLC as a significant chromatographic method alongside HPLC. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are essential for both the qualitative and quantitative analysis of 3-Butylxanthine and its analogs. These techniques provide information about the chemical structure and concentration of the analytes.

UV-Visible spectrophotometry is a widely used technique for the quantification of xanthine derivatives, including theophylline (B1681296). nih.govresearchgate.net The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. chemguide.co.uk Xanthine derivatives possess chromophores that absorb UV light, and the amount of light absorbed is proportional to the concentration of the compound in the solution, as described by the Beer-Lambert Law. chemguide.co.uk

The wavelength of maximum absorption (λmax) is a key parameter used for quantitative analysis, as it provides the greatest sensitivity. chemguide.co.ukviu.ca For many xanthine derivatives, the λmax is around 270 nm. cellulosechemtechnol.ro UV-Vis spectrophotometry can be used as a standalone technique or as a detection method coupled with chromatographic systems like HPLC. nih.govcellulosechemtechnol.ro When used with HPLC, a photodiode array (PDA) detector can record the entire UV-Vis spectrum of the eluting compounds, aiding in their identification. tandfonline.comviu.ca

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used for the identification, quantification, and structural elucidation of compounds. When coupled with a separation technique like liquid chromatography (LC), it forms a hyphenated technique known as LC-MS, which combines the separation power of LC with the high selectivity and sensitivity of MS. nih.gov

LC-MS is particularly useful for the analysis of xanthine derivatives in complex biological matrices. nih.govphcog.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for the analysis of xanthine derivatives, often in the negative or positive ion mode. phcog.comnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative analysis through multiple reaction monitoring (MRM). nih.govenghusen.dk For instance, an LC-MS/MS method has been developed for the simultaneous quantification of theophylline and its metabolites in rat plasma. nih.gov The use of isotopically labeled internal standards can improve the accuracy of quantification. enghusen.dkeuropa.eu

High-resolution mass spectrometry (HRMS) is instrumental in verifying the molecular weight of xanthine derivatives with high accuracy. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can also be used as an additional parameter for compound identification. uni.lu

Table 2: Mass Spectrometry Data for 3-Butylxanthine

| Parameter | Value | Technique | Reference |

| Molecular Formula | C9H12N4O2 | - | uni.lu |

| Monoisotopic Mass | 208.09602 Da | - | uni.lu |

| Predicted CCS [M+H]+ | 144.5 Ų | CCSbase | uni.lu |

| Predicted CCS [M-H]- | 142.5 Ų | CCSbase | uni.lu |

Infrared Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. It is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For xanthine derivatives, IR spectroscopy can identify key functional groups such as carbonyl (C=O) stretches. This technique is valuable for structural confirmation of synthesized compounds.

Thermoanalytical Techniques

Thermoanalytical techniques are a suite of methods used to measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. These methods are valuable for characterizing materials like xanthine derivatives, providing insights into their thermal stability, purity, and solid-state properties. researchgate.net

Thermogravimetry (TG)

Thermogravimetry (TG), also referred to as Thermogravimetric Analysis (TGA), is an analytical technique that measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature. msesupplies.com A plot of mass versus temperature, known as a thermogravimetric curve or thermogram, provides information about physical and chemical phenomena, such as thermal decomposition, oxidation, or reduction, that involve weight loss or gain. msesupplies.comeag.com

The derivative of the TG curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. msesupplies.com DTG curves are particularly useful for revealing overlapping decomposition steps and accurately determining the temperature at which the rate of mass change is at its maximum. msesupplies.comlibretexts.org

In the analysis of xanthine derivatives, TG is employed to assess thermal stability and decomposition patterns. For instance, studies on various 8-substituted bis-xanthine derivatives have utilized thermogravimetry to understand the influence of different substituents on their thermal behavior. researchgate.net Similarly, the thermal decomposition of a novel nitric oxide-donating xanthine derivative was shown to occur in multiple steps with significant weight losses at specific temperature ranges. researchgate.net The technique is considered a valuable tool for analyzing the composition of complex mixtures containing polymeric materials and other components. tainstruments.com

Table 1: Examples of Thermogravimetric Analysis of Xanthine Derivatives

| Compound/Material | Key Findings | Reference |

| 8-substituted bis-xanthine derivatives | Thermal and thermo-oxidative behaviors were influenced by non-cyclic and cyclic substituents. | researchgate.net |

| Xanthine nitric oxide donor (TSP-81) | Showed decomposition in four steps, with major weight losses of 17.6% and 30.4% in the second and third steps, respectively. | researchgate.net |

| Elastomer Vulcanizates | TG, in conjunction with DTG, allows for the determination of components like volatile matter, combustible material, and ash. | tainstruments.com |

| Calcium Oxalate Monohydrate | A classic example used to illustrate multi-step decomposition, with distinct weight loss stages corresponding to the loss of water, carbon monoxide, and carbon dioxide. | libretexts.org |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to an identical temperature program. wikipedia.orghitachi-hightech.com This temperature difference (ΔT) is plotted against temperature, and the resulting DTA curve, or thermogram, reveals physical and chemical changes occurring in the sample. wikipedia.org Endothermic events (e.g., melting, boiling, sublimation) and exothermic events (e.g., crystallization, oxidation) are indicated by peaks on the curve. wikipedia.orghitachi-hightech.com

DTA is widely used to determine phase diagrams, measure heat changes, and study decomposition in various atmospheres. wikipedia.org For xanthine derivatives, DTA can identify melting points, phase transitions, and crystallization events, helping to characterize the material's purity and crystalline form. researchgate.net Often, DTA is performed simultaneously with thermogravimetry (TG/DTA or STA for Simultaneous Thermal Analysis) to correlate thermal events with mass changes. eag.comgoogle.com This combined approach provides a more comprehensive understanding of the material's thermal behavior. For example, a peak in the DTA curve without a corresponding weight loss in the TG curve indicates a phase transition like melting, whereas a DTA peak accompanied by a weight loss signifies a decomposition reaction. eag.com

Studies have shown that for methylxanthines, the values of melting points and heats of transition can vary depending on the heating rate and sample size used during the analysis. researchgate.net

Table 2: DTA Applications for Xanthine and Related Compounds

| Application | Description | Key Information Obtained | Reference |

| Purity and Crystallinity Assessment | DTA curves serve as a "fingerprint" for identification and can reveal the presence of impurities. | Melting point, phase transition temperatures. | researchgate.netwikipedia.org |

| Phase Diagram Determination | Helps in constructing phase diagrams by identifying liquidus and solidus lines. | Transition temperatures. | wikipedia.org |

| Decomposition Studies | When used with TG, it distinguishes between thermal events with and without mass loss. | Decomposition temperatures, endothermic/exothermic nature of reactions. | eag.comgoogle.com |

| Setting of Restorative Materials | Used to measure temperature rises and heats of reaction during the setting of dental materials. | Heats of reaction, temperature profiles. | nih.gov |

X-Ray Powder Diffractometry

X-Ray Powder Diffractometry (XRPD) is a powerful analytical technique used to determine the crystallographic structure of a solid material. The method involves directing a beam of X-rays onto a powdered sample and measuring the angles and intensities of the scattered (diffracted) X-rays. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for identification.

For xanthine derivatives, XRPD is crucial for solid-state characterization. It allows for the identification of different polymorphic forms, which can have distinct physical properties. The technique has been instrumental in elucidating the crystal structure of xanthine itself, a challenge due to the small size of its crystals. acs.org By using advanced techniques like 3D electron diffraction in conjunction with synchrotron-based PXRD, researchers have been able to determine atomic positions, including those of hydrogen, and confirm the dominant tautomeric form in the crystal. acs.org

Furthermore, XRPD is used to study intermolecular interactions in mixtures containing xanthine derivatives. For example, it has been used to analyze mixtures of ibuprofen (B1674241) with caffeine (B1668208) and theophylline to understand how these xanthines affect the solubility of the drug. acs.org The diffraction patterns can reveal the formation of new crystalline phases, co-crystals, or amorphous states.

Table 3: Crystallographic Data for Select Purine (B94841) Derivatives from Diffraction Studies

| Compound | Crystal System | Space Group | Key Findings from Diffraction Studies | Reference |

| Xanthine | Orthorhombic | Pna2₁ | Structure solved using 3D electron diffraction, confirming the 7H-tautomer. | acs.org |

| Hypoxanthine | Triclinic | Pī | Structure determined from single-crystal X-ray diffraction, showing two independent molecules in the unit cell. | cambridge.org |

| Theophylline | Orthorhombic | Pna2₁ | Used as a template for surface-guided crystallization to create optically anisotropic crystalline sheets. | researchgate.net |

| Various Amino Acid Derivatives | N/A | N/A | Powder diffraction data compiled as a reference for the identification of small crystalline samples. | henryford.com |

Sample Preparation and Extraction Methods

Sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from a complex matrix, remove interferences, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com For the analysis of 3-butylxanthine and other xanthine derivatives in various samples (e.g., biological fluids, environmental samples), methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through (bind-elute mode), or the impurities are retained while the analyte passes through (interference removal mode). sigmaaldrich.com The retained analyte is then recovered by washing the sorbent with an appropriate elution solvent. lcms.cz

SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to concentrate analytes from large sample volumes. lcms.cznih.gov The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. For xanthine derivatives, which possess both polar and non-polar characteristics, various sorbents can be used.

Reversed-Phase SPE: Uses a non-polar stationary phase (e.g., C18-bonded silica) to retain hydrophobic compounds from a polar sample matrix. phenomenex.com

Normal-Phase SPE: Uses a polar stationary phase to retain polar analytes from a non-polar sample.

Ion-Exchange SPE: Separates analytes based on ionic interactions, using sorbents with charged functional groups. americanpharmaceuticalreview.com

A study on the analysis of 3-nitrotyrosine (B3424624) in human urine successfully used a miniaturized SPE method with a 96-well plate format, which significantly simplified the sample cleanup and enrichment process. nih.gov

Table 4: General Steps in Solid-Phase Extraction (Bind-Elute Mode)

| Step | Purpose | Typical Solvents | Reference |

| Conditioning | To wet the sorbent and activate the stationary phase for analyte retention. | Methanol, followed by water or buffer. | phenomenex.com |

| Equilibration | To create a chemical environment similar to the sample matrix to ensure consistent interaction. | Water, buffer, or sample solvent. | phenomenex.com |

| Loading | The sample is passed through the sorbent, where the analyte is retained. | The pre-treated liquid sample. | lcms.cz |

| Washing | To remove weakly bound interferences from the sorbent. | A solvent that elutes interferences but not the analyte (e.g., 5% Methanol in water). | phenomenex.com |

| Elution | To disrupt the analyte-sorbent interaction and collect the purified analyte. | A strong solvent that displaces the analyte (e.g., Methanol, Acetonitrile). | lcms.czphenomenex.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. phenomenex.com Typically, these phases consist of an aqueous solution and an organic solvent. The separation is based on the differential solubility of the compound in the two phases. Polar, hydrophilic compounds tend to remain in the aqueous phase, while non-polar, hydrophobic compounds are extracted into the organic phase. phenomenex.com

LLE is a versatile and straightforward method often used for initial sample cleanup and isolation. phenomenex.com The efficiency of the extraction can be manipulated by adjusting the pH of the aqueous phase, which can change the charge state and thus the solubility of acidic or basic analytes like xanthine derivatives.

A modern variation of this technique is Homogeneous Liquid-Liquid Extraction (HLLE), which utilizes a solvent system that is miscible at one temperature and forms two phases at another. rsc.org This approach eliminates the interface during mixing, allowing the extraction equilibrium to be reached more rapidly. rsc.org LLE is widely applied in the pharmaceutical and food industries for the purification of active ingredients and the analysis of contaminants. phenomenex.com

Table 5: Key Parameters in Liquid-Liquid Extraction

| Parameter | Description | Impact on Extraction | Reference |

| Solvent Choice | Selection of the two immiscible liquid phases (e.g., water and an organic solvent like ethyl acetate or dichloromethane). | Determines the partitioning of the analyte. The organic solvent should have high solubility for the analyte and low solubility in the aqueous phase. | phenomenex.com |

| pH of Aqueous Phase | Adjusting the pH can suppress or promote the ionization of acidic or basic analytes. | Affects the analyte's polarity and its distribution between the two phases. Non-ionized forms are generally more soluble in organic solvents. | rsc.org |

| Phase Ratio | The volume ratio of the organic phase to the aqueous phase. | Can influence extraction efficiency and analyte concentration. | phenomenex.com |

| Mixing/Agitation | Shaking the two phases together to maximize the surface area and facilitate mass transfer. | Ensures that equilibrium is reached for efficient partitioning. | phenomenex.comrsc.org |

Protein Precipitation (PPE)

Protein precipitation (PPE) is a widely utilized technique for sample preparation in the bioanalysis of small molecules like 3-Butylxanthine and other xanthine derivatives from complex biological matrices such as plasma or serum. thermofisher.comnih.gov The primary goal of PPE is to remove large protein molecules that can interfere with subsequent chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.comsigmaaldrich.commdpi.com The removal of these proteins is crucial for preventing column clogging, reducing matrix effects, and ensuring the longevity and performance of the analytical instrumentation. thermofisher.com

The principle of PPE involves the addition of a precipitating agent to the biological sample, which denatures the proteins, causing them to lose their native conformation and aggregate, thus becoming insoluble. sigmaaldrich.comnih.gov These precipitated proteins can then be separated from the supernatant, which contains the analyte of interest, typically through centrifugation or filtration. youtube.comchromatographyonline.com

Commonly used precipitating agents include organic solvents and acids.

Organic Solvents : Acetonitrile is a frequently used solvent for PPE due to its ability to effectively precipitate a wide range of plasma proteins. thermofisher.comnih.gov Methanol and acetone (B3395972) are also used. thermofisher.comsigmaaldrich.comreddit.com The typical procedure involves adding a volume of the organic solvent to the sample (e.g., a 3:1 ratio of acetonitrile to plasma), vortexing to mix, and then centrifuging to pellet the precipitated proteins. thermofisher.comreddit.com Studies on xanthine derivatives like caffeine and its metabolites have successfully employed acetonitrile for protein precipitation prior to HPLC or LC-MS/MS analysis. nih.govtandfonline.com

Acids : Trichloroacetic acid (TCA) is another effective precipitating agent. sigmaaldrich.comreddit.com It works by altering the pH of the sample, leading to protein denaturation. However, care must be taken as the resulting acidic pH of the supernatant can potentially cause degradation of acid-labile analytes and may not be compatible with all chromatographic columns. mdpi.comreddit.com

Salt Solutions : Zinc sulfate (B86663) has also been mentioned as a precipitating agent, though it can introduce a high salt concentration into the sample. reddit.com

The efficiency of protein precipitation can be influenced by several factors, including the choice of precipitating agent, the ratio of solvent to sample, temperature, and incubation time. nih.govreddit.com For instance, precipitation with organic solvents is often enhanced by performing the procedure at low temperatures (e.g., -20°C). sigmaaldrich.comreddit.com

High-throughput sample processing can be achieved using 96-well protein precipitation plates. thermofisher.comchromatographyonline.com These plates contain filters that allow for the separation of the precipitated protein from the analyte-containing supernatant by applying vacuum, positive pressure, or centrifugation, thereby streamlining the workflow for analyzing a large number of samples. thermofisher.comchromatographyonline.com

The recovery of the analyte is a critical parameter in evaluating a PPE method. In a study developing an LC-MS/MS method for a xanthine oxidase inhibitor, protein precipitation with acetonitrile resulted in a recovery of over 85%. nih.gov For other xanthines like theophylline and theobromine (B1682246), recoveries between 84% and 91% have been reported. nih.gov

| Precipitating Agent | Typical Procedure | Advantages | Disadvantages | Reported Recovery (Xanthines) |

|---|---|---|---|---|

| Acetonitrile | Add 3 parts solvent to 1 part plasma, vortex, centrifuge. thermofisher.comreddit.com | Effective for a broad range of proteins, compatible with reversed-phase HPLC. thermofisher.comnih.gov | May require evaporation and reconstitution if high organic concentration affects chromatography. mdpi.com | >85% for a xanthine oxidase inhibitor. nih.gov 73-79% for caffeine. nih.gov |

| Methanol | Add 5 parts solvent to 1 part serum, vortex, incubate at -20°C, centrifuge. reddit.com | Effective precipitant. reddit.com | Similar to acetonitrile, may require sample drying. reddit.com | Not specifically detailed for xanthines in provided context, but used for inosine (B1671953) and hypoxanthine. reddit.com |

| Trichloroacetic Acid (TCA) | Add to a final concentration of 10-20%, incubate on ice, centrifuge. sigmaaldrich.com | Very effective precipitant. sigmaaldrich.com | Resulting low pH can degrade analytes; residual acid must be removed. mdpi.comreddit.com | Not specifically detailed for xanthines in provided context. |

Method Validation and Performance Criteria in Pharmaceutical Analysis

Method validation is a critical process in pharmaceutical analysis that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.netijpsdronline.com According to guidelines from the International Council for Harmonisation (ICH), analytical methods for quantifying compounds like 3-Butylxanthine and other xanthine derivatives must be validated to ensure the reliability, accuracy, and precision of the results. researchgate.netijpsdronline.comoup.com The validation process encompasses the evaluation of several key performance criteria.

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsonline.com For xanthine analysis, this often means ensuring that the primary analyte peak is well-resolved from other related xanthines (e.g., separating paraxanthine (B195701) from theophylline) and endogenous components in the biological matrix.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ijpsdronline.comijpsonline.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. ijpsdronline.com For example, a validated HPLC method for caffeine and its metabolites showed linearity in the range of 0.1–40 µg/mL with r² values of 0.983 or higher for all analytes. nih.gov Another method for the xanthine oxidase inhibitor topiroxostat (B1683209) was linear from 0.01-120 µg/mL with an r² of 1. ijpsdronline.com

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpsonline.comjocpr.com It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. oup.com Accuracy is typically evaluated at a minimum of three concentration levels across the specified range, with at least three replicates for each level. chromatographyonline.com For an HPLC method analyzing caffeine and its metabolites, intraday and interday accuracy ranged from 96.5% to 106.2%. nih.gov

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.comnih.gov

Repeatability (Intra-day precision) : Assesses precision over a short interval of time with the same analyst and equipment. oup.com

Intermediate Precision (Inter-day precision) : Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. oup.com For a validated method for xanthine derivatives, the CV for precision was no more than 10%. nih.gov Another study on a xanthine oxidase inhibitor reported intra-day and inter-day precision RSDs between 0.29% and 0.76%. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsdronline.comoup.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. chromatographyonline.com

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsdronline.comoup.com For the xanthine oxidase inhibitor febuxostat, the LOD and LOQ were found to be 0.0257 µg/mL and 0.0783 µg/mL, respectively. oup.com A method for topiroxostat reported an LOD of 0.075 µg/mL and an LOQ of 0.229 µg/mL. ijpsdronline.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). jocpr.com This provides an indication of its reliability during normal usage. researchgate.net

| Parameter | Definition | Example Finding |

|---|---|---|

| Linearity (Range) | The range over which the method provides results proportional to analyte concentration. | 0.1–40 µg/mL for caffeine, paraxanthine, theobromine, and theophylline (r² > 0.983). nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Intra-day: 96.5% to 105.2%; Inter-day: 97.1% to 106.2%. nih.gov |

| Precision (% RSD or % CV) | Closeness of agreement among a series of measurements. | CV no more than 10% for all concentration levels. nih.gov |

| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | 0.0257 µg/mL for febuxostat. oup.com |

| Limit of Quantitation (LOQ) | Lowest analyte concentration that can be accurately and precisely measured. | 0.0783 µg/mL for febuxostat. oup.com |

Research Methodologies and in Vitro Model Systems

General Principles of In Vitro Pharmacology

In vitro pharmacology investigates the effects of chemical compounds on biological systems in a controlled laboratory environment, outside of a living organism. moleculardevices.com These studies are fundamental in drug discovery and development, providing insights into the mechanism of action of a substance at the cellular and molecular level. moleculardevices.com Methodologies often involve the use of isolated cells, tissues, or organs, allowing for the detailed examination of a compound's interaction with specific biological targets such as receptors or enzymes. moleculardevices.comnih.gov This approach enables researchers to determine the efficacy and potency of a compound before advancing to more complex in vivo studies. The primary goal is to observe and measure functional changes, which can be assessed through various biochemical means. moleculardevices.com

Cell-Based Assays

Cell-based assays are a cornerstone of in vitro pharmacology, utilizing living cells to assess the biological effects of a compound. moleculardevices.comsigmaaldrich.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, and the inhibition of specific cellular functions. baseclick.eu

Cancer cell line proliferation assays are used to determine the ability of a compound to inhibit the growth of cancer cells. One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. sigmaaldrich.cnthermofisher.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. sigmaaldrich.cn In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. moleculardevices.comberkeley.edu The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals. moleculardevices.com

While direct studies on 3-Butylxanthine's effect on cancer cell proliferation are not extensively detailed in the provided results, the broader class of xanthine (B1682287) derivatives has been investigated in this context. For instance, studies on other xanthines have explored their impact on neoplastic transformation. The MTT assay is a standard method to evaluate the cytotoxic or growth-inhibiting effects of such compounds on various cancer cell lines. sigmaaldrich.cneurofinsdiscovery.com

Table 1: Principles of the MTT Assay

| Step | Description |

|---|---|

| 1. Cell Plating | Cancer cells are seeded in a 96-well plate and incubated. berkeley.edu |

| 2. Compound Treatment | The cells are treated with various concentrations of the test compound. berkeley.edu |

| 3. MTT Addition | MTT reagent is added to each well and incubated, allowing viable cells to metabolize it. moleculardevices.comberkeley.edu |

| 4. Solubilization | A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. berkeley.edu |

| 5. Absorbance Reading | The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm. moleculardevices.comfn-test.com |